Welcome to the BenchChem Online Store!
molecular formula C10H11BrN2O3 B8332662 3'-Bromo-4'-nitro-isobutyranilide

3'-Bromo-4'-nitro-isobutyranilide

Cat. No. B8332662
M. Wt: 287.11 g/mol
InChI Key: NUIBHHIHGFBGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04302599

Procedure details

Prepare a solution of 260 ml. of 30-33% oleum and 20 g. of 90% nitric acid. Cool the solution to 0° and add in small portion 60.5 g. of metabromo isobutyranilide. Maintain the reaction at 0°-5° C. for an additional 30 minutes with agitation. Isolate the product by the procedure described in Example 1 to obtain 3'-bromo-4'-nitro-isobutyranilide.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.[N+:10]([O-:13])(O)=[O:11].[Br:14][C:15]1[CH:16]=[C:17]([CH:24]=[CH:25][CH:26]=1)[NH:18][C:19](=[O:23])[CH:20]([CH3:22])[CH3:21]>>[Br:14][C:15]1[CH:16]=[C:17]([CH:24]=[CH:25][C:26]=1[N+:10]([O-:13])=[O:11])[NH:18][C:19](=[O:23])[CH:20]([CH3:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(NC(C(C)C)=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepare a solution of 260 ml
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to 0°
ADDITION
Type
ADDITION
Details
add in small portion 60.5 g
TEMPERATURE
Type
TEMPERATURE
Details
Maintain
CUSTOM
Type
CUSTOM
Details
the reaction at 0°-5° C. for an additional 30 minutes with agitation
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Isolate the product by the procedure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(NC(C(C)C)=O)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.